2.1-Fold Superior Anti-Inflammatory Potency Over Protosappanin B in LPS-Stimulated Macrophage NO Production Assay
In a direct head-to-head comparison, 10-O-methylprotosappanin B demonstrated significantly enhanced anti-inflammatory activity relative to its direct precursor protosappanin B. The methylated derivative achieved an IC₅₀ of 76.1 ± 4.7 μM against LPS-induced nitric oxide (NO) production, while protosappanin B exhibited an IC₅₀ of 157.7 ± 5.0 μM under identical assay conditions. [1] This represents a 2.07-fold improvement in potency (Δ = 81.6 μM), confirming that 10-O-methylation is a productive structural modification for anti-inflammatory efficacy within the protosappanin scaffold.
| Evidence Dimension | LPS-induced NO production inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 76.1 ± 4.7 μM |
| Comparator Or Baseline | Protosappanin B (direct precursor, unmethylated): IC₅₀ = 157.7 ± 5.0 μM |
| Quantified Difference | 2.07-fold improvement (ΔIC₅₀ = 81.6 μM) |
| Conditions | RAW264.7 macrophage cell line; LPS-stimulated NO production assay; in vitro |
Why This Matters
This quantitative head-to-head comparison provides the strongest available evidence that 10-O-methylprotosappanin B, not protosappanin B, is the appropriate selection for anti-inflammatory research requiring potent nitric oxide pathway inhibition.
- [1] Wu JY, et al. New methyl compounds using the predicted data mining approach (PDMA), coupled with the biotransformation of Streptomyces peucetius O-methyltransferase. Biocatalysis & Biotransformation. 2025;43(1):84-96. DOI: 10.1080/10242422.2024.2406906. View Source
